1-Boc-2-oxo-azetidine-3-carboxylic acid

Descripción

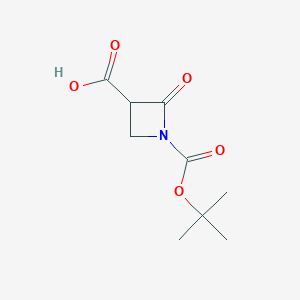

1-Boc-2-oxo-azetidine-3-carboxylic acid is a bicyclic β-amino acid derivative featuring a four-membered azetidine ring with a Boc (tert-butoxycarbonyl) protecting group at the 1-position, a ketone at the 2-position, and a carboxylic acid at the 3-position. This compound is widely used in medicinal chemistry as a constrained building block for peptide mimetics and protease inhibitors due to its ability to enforce specific conformational geometries . Its molecular formula is C₉H₁₃NO₅, with a molecular weight of 215.20 g/mol . The Boc group enhances solubility in organic solvents (e.g., dichloromethane, DMSO) and stabilizes the molecule against premature degradation during synthetic processes .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxoazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-9(2,3)15-8(14)10-4-5(6(10)11)7(12)13/h5H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFPPTCCCBDDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization-Based Strategies

Cyclization reactions form the azetidine ring while introducing functional groups. A prominent approach involves the reaction of α,δ-dihaloesters with primary amines, followed by Boc protection and oxidation. For example, the condensation of 1,3-dichloro-2,2-dimethylpropane with benzylamine generates a 1-benzyl-3,3-dimethoxy-azetidine intermediate, which undergoes debenzylation and Boc protection.

Example Protocol

-

Cyclization : React 1,3-dichloro-2,2-dimethylpropane (20 g, 115.6 mmol) with benzylamine (12.4 g, 116 mmol) in DMF at 50–100°C for 6–12 hours to yield 1-benzyl-3,3-dimethoxy-azetidine (58% yield).

-

Deprotection : Hydrogenate the benzyl group using palladium-carbon (0.1 g) under H₂ (0.1–0.5 MPa) at 60–80°C to obtain 3,3-dimethoxy-azetidine (89% yield).

-

Boc Protection : Treat with di-tert-butyl dicarbonate (22.3 g, 102.5 mmol) and triethylamine (12.9 g, 128.1 mmol) in dichloromethane to afford 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (91% yield).

Alternative Pathways: Direct Functionalization

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and environmental impact:

| Method | Starting Material | Key Reagents | Yield (%) | Scalability | Eco-Friendliness |

|---|---|---|---|---|---|

| Cyclization-Oxidation | 1,3-Dichloro-2,2-dimethylpropane | Citric acid, Boc₂O | 85.4 | High | Moderate |

| Direct Oxidation | 1-Boc-3-azetidinone | KMnO₄, H₂O | 78.2 | Medium | Low |

| Malonate Alkylation | Ethyl acetoacetate | Diethyl aminomalonate | 65.0 | Low | High |

Critical Factors Influencing Reaction Efficiency

Solvent Selection

Non-polar solvents (e.g., hexane) improve crystallization purity, while polar aprotic solvents (DMF, DCM) enhance cyclization rates. The patent highlights avoiding DMSO and dioxane due to toxicity.

Catalytic Systems

Palladium-carbon catalyzes debenzylation efficiently, with 0.1 g sufficient for 10 g substrate. Bromide additives (e.g., NaBr) accelerate cyclization by facilitating halide displacement.

Acid/Base Optimization

Triethylamine is preferred for Boc protection due to its mild basicity, minimizing side reactions. Citric acid offers selective deprotection without degrading the azetidine ring.

Challenges and Mitigation Strategies

Impurity Formation

Byproducts arise from over-oxidation or incomplete deprotection. HPLC monitoring and gradient crystallization (e.g., hexane/ethyl acetate) enhance purity to >98%.

Scalability Limitations

Large-scale hydrogenation requires high-pressure reactors, increasing costs. Flow chemistry systems are proposed to improve throughput and safety.

Análisis De Reacciones Químicas

1-Boc-2-oxo-azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Reduction Reactions: The oxo group at the second position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or esters.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction of the oxo group can yield a hydroxyl derivative .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Drug Development Intermediates

1-Boc-2-oxo-azetidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is utilized in the preparation of:

- Janus Kinase Inhibitors : These inhibitors target immunological pathways, making them useful for treating inflammatory and autoimmune disorders, as well as cancer .

- HCV Protease Inhibitors : The compound is involved in synthesizing agents that combat Hepatitis C virus infections, particularly genotype 1 .

- Antibacterial Agents : Derivatives of this compound are being explored for their potential to develop new aminoglycoside antibiotics .

1.2 Novel Compound Synthesis

Recent studies have highlighted the synthesis of azetidine derivatives from this compound that exhibit enhanced biological activities:

- Bicyclic Himbacine Derivatives : These compounds show promise as antagonists for protease activated receptor-1 (PAR-1), which is implicated in various cardiovascular diseases .

- Phosphoinositide 3-Kinase Modulators : Bicyclic azacyclobenzylamine derivatives derived from this compound have been identified as potential modulators for diseases associated with phosphoinositide 3-kinase activity .

2.1 Antimicrobial and Anticancer Properties

The biological evaluation of azetidine derivatives indicates significant antimicrobial and anticancer activities:

- Antitubercular Activity : Azetidine amides synthesized from this compound have shown improved potency against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) below 1 µM .

| Compound | Activity | MIC (μM) |

|---|---|---|

| Azetidine Amide 14 | Pks13 Inhibitor | < 1 |

| Azetidine Amide 15 | Potent Antitubercular | Most Potent |

2.2 Structure–Activity Relationship Studies

Research has focused on understanding how structural modifications of the azetidine ring affect biological activity:

- Molecular Docking Studies : These studies reveal that specific modifications enhance binding affinity to target proteins, thereby improving therapeutic efficacy against various diseases .

Case Studies and Experimental Data

3.1 Synthesis Methodologies

A comprehensive study reported a large-scale synthetic route for optically active N-Boc-azetidine derivatives, demonstrating high yields and purity necessary for pharmaceutical applications .

3.2 Comparative Biological Evaluation

In vitro studies comparing the efficacy of azetidine derivatives against standard drugs have shown that certain modifications can lead to compounds with superior activity against cancer cell lines, highlighting their potential in drug formulation .

Mecanismo De Acción

The mechanism of action of 1-Boc-2-oxo-azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can interact with the enzyme’s active site . The oxo group and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with the enzyme, enhancing the binding affinity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-Boc-2-oxo-azetidine-3-carboxylic acid with analogous azetidine, pyrrolidine, and heterocyclic carboxylic acid derivatives, focusing on structural features, physicochemical properties, and applications.

Azetidine-Based Analogues

- Key Observations: The Boc group in the target compound improves synthetic versatility compared to unprotected azetidines (e.g., azetidine-3-carboxylic acid), which are prone to oxidation and side reactions . Fluorination at the 3-position (as in 1-Boc-3-fluoroazetidine-3-carboxylic acid) introduces metabolic stability but reduces ring strain compared to the ketone-containing target compound . The ketone at the 2-position in the target compound increases electrophilicity, enabling nucleophilic additions absent in non-oxidized analogues .

Pyrrolidine and Quinoline Derivatives

- Key Observations: Pyrrolidine derivatives exhibit greater ring flexibility, reducing their utility in enforcing rigid peptide conformations compared to azetidines . Quinoline-based compounds (e.g., 1-ethyl-2-oxo-quinoline-3-carboxylic acid) demonstrate broader pharmacological activity but lack the synthetic modularity of azetidines .

Actividad Biológica

1-Boc-2-oxo-azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various fields such as pharmacology and biochemistry.

Chemical Structure and Synthesis

This compound features a unique bicyclic structure that includes an azetidine ring, which is a four-membered cyclic amide. The Boc (tert-butyloxycarbonyl) group is commonly used as a protective group in organic synthesis, enhancing the compound's stability and reactivity.

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The carboxylic acid and ketone functionalities are introduced via acylation and oxidation reactions.

- Boc Protection : The final step involves the introduction of the Boc protecting group to enhance stability.

Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, show promising antimicrobial properties. Studies have demonstrated effectiveness against various bacterial and fungal strains:

Anticancer Properties

Recent studies have suggested that derivatives of 2-oxoazetidine exhibit anticancer activities by inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of pathways related to cell proliferation and survival.

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has been studied for:

- Anti-inflammatory effects : Compounds in this class have shown potential in reducing inflammation markers.

- Cardiovascular effects : Some derivatives may influence cardiovascular health by modulating blood pressure or cholesterol levels.

Case Study 1: Antimicrobial Screening

A comprehensive screening of various azetidine derivatives revealed that compounds structurally similar to 1-Boc-2-oxo-azetidine exhibited high antibacterial activity against clinical isolates of E. coli and S. aureus. The study highlighted the importance of substituent variations on antimicrobial efficacy, suggesting that even minor structural changes could significantly impact activity levels .

Case Study 2: Anticancer Activity Evaluation

In vitro studies on cancer cell lines demonstrated that 1-Boc derivatives significantly inhibited cell proliferation through mechanisms involving apoptosis induction. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity against various cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with inflammation or tumor growth.

- Antioxidant Activity : Some studies suggest that azetidine derivatives possess antioxidant properties, contributing to their overall biological profile .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Boc-2-oxo-azetidine-3-carboxylic acid, and what purification methods are recommended?

- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the azetidine nitrogen under basic conditions using di-tert-butyl dicarbonate (Boc anhydride). Critical considerations include:

- Reaction Solvent : Use anhydrous solvents (e.g., THF or DCM) to prevent premature deprotection .

- Base Selection : Triethylamine or DMAP is often employed to scavenge acids generated during Boc activation .

- Purification : Chromatographic techniques (silica gel or reverse-phase HPLC) are recommended due to polar functional groups. Lyophilization may be used for final isolation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the Boc group and oxo functionality .

- Handling : Use inert atmospheres (N₂/Ar) during weighing and dissolution. Avoid prolonged exposure to humidity or elevated temperatures (>25°C) .

- Safety : Follow GHS-compliant PPE (gloves, lab coat, eye protection) and work in a fume hood due to potential respiratory irritancy .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify Boc group signals (δ ~1.4 ppm for tert-butyl) and azetidine ring protons (δ 3.5–4.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from the strained four-membered ring .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₅NO₅, theoretical 229.095 g/mol) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch for Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch) .

Advanced Research Challenges

Q. How can researchers optimize the regioselective introduction of the Boc group in azetidine derivatives under varying reaction conditions?

- Methodological Answer :

- Steric and Electronic Factors : The Boc group preferentially protects the less hindered nitrogen in azetidine. For regioselectivity:

- Use bulky bases (e.g., DIPEA) to direct Boc activation to the desired nitrogen .

- Adjust solvent polarity (e.g., DMF for enhanced solubility of intermediates) .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ IR to trap intermediates. Low temperatures (-20°C) favor kinetic products .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the ring-opening reactivity of this compound?

- Methodological Answer :

- Experimental Validation : Perform controlled ring-opening reactions (e.g., acid hydrolysis or nucleophilic attack) and compare with DFT-calculated transition states.

- Cross-Characterization : Use X-ray crystallography to confirm stereochemistry if computational models disagree with observed reactivity .

- Isotopic Labeling : ¹⁸O tracing can clarify whether ring-opening occurs via oxo-group participation .

Q. In multi-step syntheses, how does the presence of the oxo group influence the coupling efficiency of this compound with amino acid residues?

- Methodological Answer :

- Steric Hindrance : The oxo group at C2 may restrict access to the carboxylic acid at C3. Mitigate via:

- Activating Agents : Use HATU or EDCI/HOBt to enhance coupling yields .

- Temperature Optimization : Conduct reactions at 0–4°C to reduce epimerization risks .

- Protection-Deprotection Balance : Evaluate orthogonal protecting groups (e.g., Fmoc for amines) to avoid side reactions during peptide elongation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.